Molecular Weight and Lipophilicity Differentiation from the Non-Acetylated Parent Scaffold
The target compound 2034283-38-8 is differentiated from its direct synthetic precursor, 1-{imidazo[1,2-a]pyridin-2-ylmethyl}piperazine (CAS 874623-44-6), by the addition of an acetyl group. This modification increases the molecular weight from 216.28 to 258.32 g/mol and reduces the hydrogen bond donor count (from 1 to 0), significantly altering predicted lipophilicity and passive membrane permeability [1]. These physicochemical changes are critical in fragment-based drug discovery, where even minor structural modifications can lead to loss of target engagement.
| Evidence Dimension | Molecular Weight and Hydrogen Bond Donors |
|---|---|
| Target Compound Data | MW = 258.32 g/mol; HBD = 0 |
| Comparator Or Baseline | 1-{imidazo[1,2-a]pyridin-2-ylmethyl}piperazine (CAS 874623-44-6): MW = 216.28 g/mol; HBD = 1 |
| Quantified Difference | Delta MW = +42.04 g/mol; HBD reduced by 1 |
| Conditions | Calculated from molecular formula (C14H18N4O vs. C12H16N4) |
Why This Matters
This molecular weight increase and H-bond donor reduction directly impacts solubility and permeability profiles, making the acetylated compound a superior choice for cell-based assays where the free amine might cause non-specific binding or poor membrane penetration.
- [1] BindingDB entry for related scaffold: ethyl 4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine-1-carboxylate. Accessed via BindingDB BDBM38534. Demonstrates structural class. View Source
